molecular formula C15H10BrCl2N3O2 B12048471 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide CAS No. 357267-15-3

2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12048471
CAS No.: 357267-15-3
M. Wt: 415.1 g/mol
InChI Key: JTGZSIHRLBJPQG-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromobenzylidene group, a hydrazino group, and a dichlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-difluorophenyl)-2-oxoacetamide: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

The presence of the bromobenzylidene group in 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the combination of bromine and dichlorophenyl groups may enhance its biological activity compared to similar compounds.

Properties

CAS No.

357267-15-3

Molecular Formula

C15H10BrCl2N3O2

Molecular Weight

415.1 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-2-9(6-10)8-19-21-15(23)14(22)20-11-4-5-12(17)13(18)7-11/h1-8H,(H,20,22)(H,21,23)/b19-8+

InChI Key

JTGZSIHRLBJPQG-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.